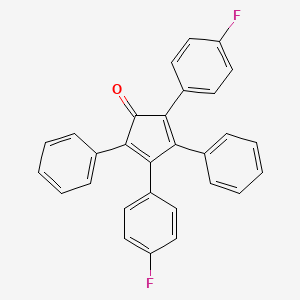
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one is a complex organic compound characterized by its unique structure, which includes two fluorophenyl groups and two phenyl groups attached to a cyclopentadienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one typically involves the reaction of 4-fluorobenzaldehyde with benzil in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired cyclopentadienone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or hydroxylated cyclopentadienones .
Scientific Research Applications
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism by which 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one exerts its effects is primarily through interactions with biological macromolecules. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanol: A related compound with two fluorophenyl groups attached to a methanol core.
4,4’-Difluorobenzhydrol: Another similar compound with a diphenylmethanol structure and fluorine substitutions.
Uniqueness
2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one is unique due to its cyclopentadienone core, which imparts distinct chemical and physical properties. This structure allows for diverse chemical modifications and applications, setting it apart from simpler fluorophenyl derivatives .
Properties
CAS No. |
22818-67-3 |
|---|---|
Molecular Formula |
C29H18F2O |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2,4-bis(4-fluorophenyl)-3,5-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C29H18F2O/c30-23-15-11-21(12-16-23)26-25(19-7-3-1-4-8-19)28(22-13-17-24(31)18-14-22)29(32)27(26)20-9-5-2-6-10-20/h1-18H |
InChI Key |
NFAWCRKNAGTMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



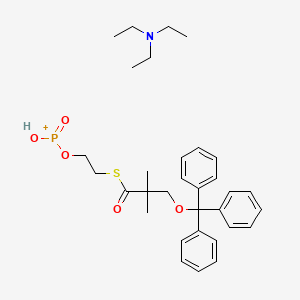
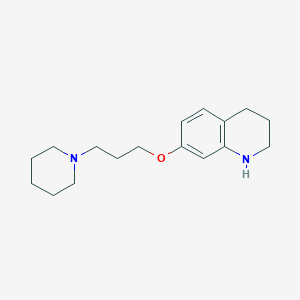
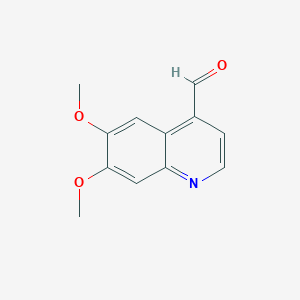
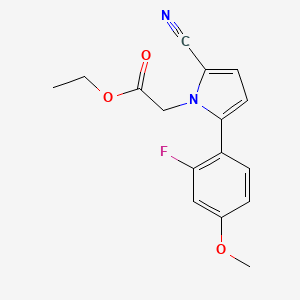
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
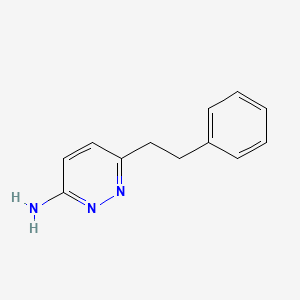

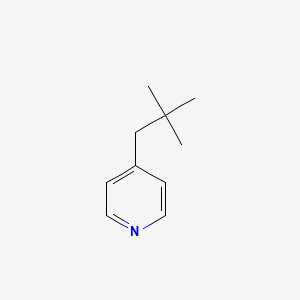
![[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate](/img/structure/B12854495.png)
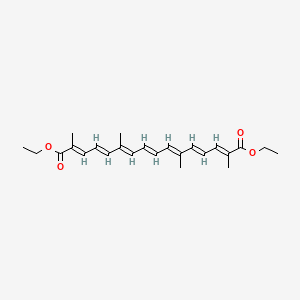
![2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B12854513.png)
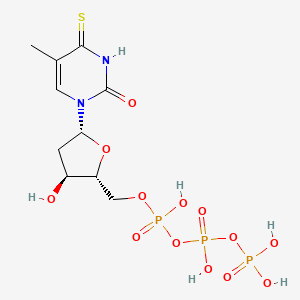
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
